

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-5-nitroacetophenone

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Compound of Interest

Compound Name:	1-(2-Bromo-5-nitrophenyl)ethanone
Cat. No.:	B3148593

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A comprehensive guide to the spectroscopic comparison of 2-bromo-5-nitroacetophenone and its isomers, providing researchers, scientists, and drug development professionals with key data for unequivocal identification. This guide presents a detailed analysis of the ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data for 2-bromo-5-nitroacetophenone and its positional isomers. The distinct electronic environments conferred by the bromo and nitro substituents on the acetophenone core give rise to unique spectral fingerprints, enabling clear differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromo-5-nitroacetophenone and several of its isomers. These values have been compiled from various spectral databases and literature sources.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

Compound	Aromatic Protons (δ , multiplicity, J)	-COCH ₃ Proton (δ , s)	Reference
2-Bromo-5-nitroacetophenone	8.31 (d, J=2.7), 8.14 (dd, J=8.3, 2.7), 7.83 (d, J=8.3)	2.69	[1]
2-Bromo-3-nitroacetophenone	~8.2-7.5 (m)	~2.6	
2-Bromo-4-nitroacetophenone	8.32 (d, J=8.5), 8.08 (d, J=8.5)	4.43 (s, -CH ₂ Br)	[2][3]
4-Bromo-3-nitroacetophenone	8.35 (d, J=2.0), 8.09 (dd, J=8.4, 2.0), 7.91 (d, J=8.4)	2.65	[4]
3-Bromo-4-nitroacetophenone	8.25 (d, J=2.1), 8.00 (dd, J=8.4, 2.1), 7.89 (d, J=8.4)	2.63	[5]

Note: Data for some isomers is limited in the available literature. "m" denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C=O	Aromatic Carbons	-COCH ₃	Reference
2-Bromo-5-nitroacetophenone	~195	~148, 142, 132, 130, 128, 125	~27	
2-Bromo-4-nitroacetophenone	~190	~150, 140, 130, 124	~31 (-CH ₂ Br)	[3]
4-Bromo-3-nitroacetophenone	~195	~150, 138, 135, 132, 128, 125	~27	

Note: Complete assigned ^{13}C NMR data is not readily available for all isomers.

Table 3: Key FT-IR Absorption Bands (cm^{-1})

Compound	$\nu(\text{C=O})$	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C-Br})$
2-Bromo-5-nitroacetophenone	~1700	~1530	~1350	~600-700
2-Bromo-3-nitroacetophenone	~1700	~1530	~1350	~600-700
2-Bromo-4-nitroacetophenone	~1705	~1520	~1345	~600-700
4-Bromo-3-nitroacetophenone	~1695	~1535	~1355	~600-700

Note: These are approximate values and can vary slightly based on the sample preparation method.

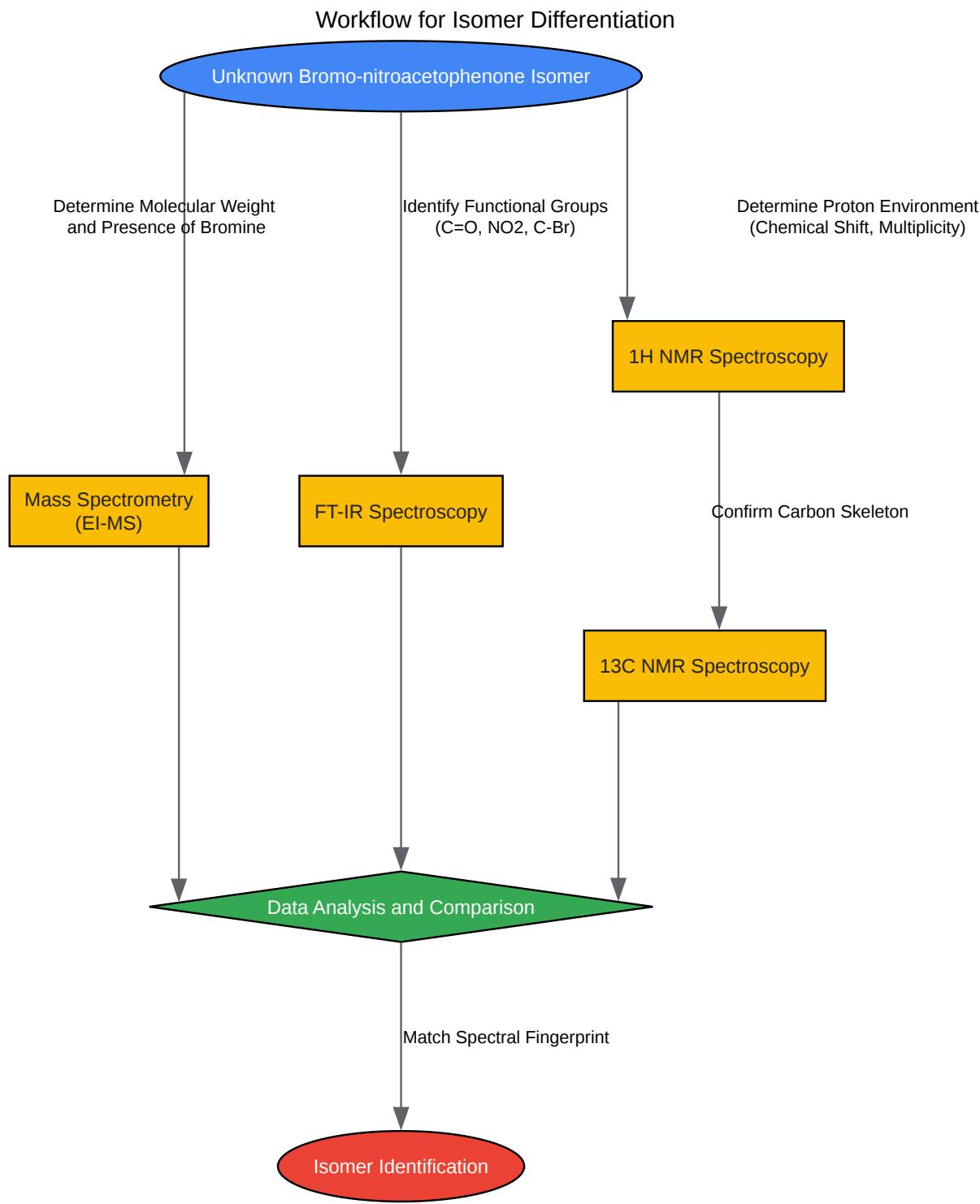
Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Bromo-5-nitroacetophenone	243/245	228/230 ([M-CH ₃] ⁺), 198/200 ([M-NO ₂] ⁺), 183/185, 150, 104
2-Bromo-3-nitroacetophenone	243/245	198/200 ([M-NO ₂] ⁺), 183/185, 150, 104
2-Bromo-4-nitroacetophenone	243/245	183/185 ([M-CH ₂ Br] ⁺), 150, 104
4-Bromo-3-nitroacetophenone	243/245	228/230 ([M-CH ₃] ⁺), 198/200 ([M-NO ₂] ⁺), 183/185, 150, 104

Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal intensity.

Distinguishing Isomers: A Spectroscopic Workflow

The differentiation of these isomers is a systematic process. The following diagram illustrates the logical workflow for their identification using the spectroscopic data.

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Caption: Logical workflow for the spectroscopic identification of bromo-nitroacetophenone isomers.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (typically CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a corresponding frequency (e.g., 75 or 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Data Acquisition: The FT-IR spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. The spectrum of a pure KBr pellet was used as a background.

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) was used at a standard energy of 70 eV.
- Analysis: The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions were recorded.

This guide provides a foundational dataset for the spectroscopic characterization of 2-bromo-5-nitroacetophenone and its isomers. By comparing the unique patterns in their respective

spectra, researchers can confidently identify these compounds in various applications.

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